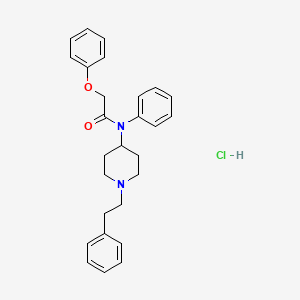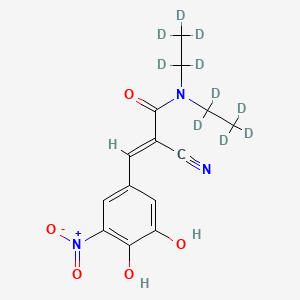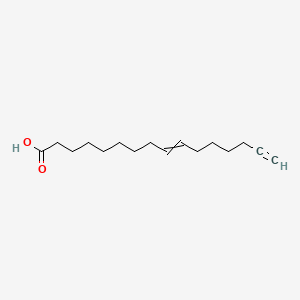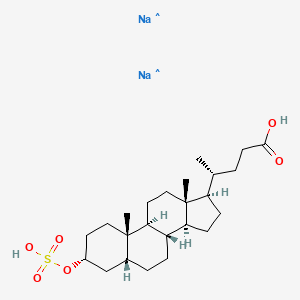
Lithocholic Acid 3-sulfate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithocholic acid 3-sulfate (sodium salt) is a metabolite of the secondary bile acid lithocholic acid. It is water-soluble and is the primary form of lithocholic acid in the bile duct . This compound forms a complex with calcium in vitro . It is also known to act as a ligand for the RORgammat receptor and inhibits Th17 cell differentiation .
Méthodes De Préparation
The synthetic routes and reaction conditions for lithocholic acid 3-sulfate (sodium salt) involve the sulfation of lithocholic acid. The industrial production methods typically include the use of sulfating agents such as sulfur trioxide or chlorosulfonic acid in the presence of a base to form the sulfate ester. The reaction is usually carried out in an organic solvent like pyridine or dimethylformamide at controlled temperatures to ensure the formation of the desired product .
Analyse Des Réactions Chimiques
Lithocholic acid 3-sulfate (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the sulfate ester.
Substitution: Lithocholic acid 3-sulfate can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Lithocholic acid 3-sulfate (sodium salt) has several scientific research applications:
Chemistry: It is used in studies related to bile acid metabolism and its interactions with various receptors.
Biology: The compound is used to investigate its role in cellular processes, including apoptosis and cell differentiation.
Industry: Lithocholic acid 3-sulfate is relevant in the production of certain pharmaceuticals and as a research tool in experimental cellular biology
Mécanisme D'action
The mechanism of action of lithocholic acid 3-sulfate (sodium salt) involves its interaction with molecular targets such as the RORgammat receptor. By acting as a ligand for this receptor, it inhibits the differentiation of Th17 cells, which are involved in inflammatory responses. Additionally, it can induce cellular damage through its interactions with other cellular pathways .
Comparaison Avec Des Composés Similaires
Lithocholic acid 3-sulfate (sodium salt) can be compared with other similar compounds such as:
Chenodeoxycholic acid: Another bile acid that undergoes similar metabolic pathways.
Ursodeoxycholic acid: Known for its therapeutic use in liver diseases.
Taurolithocholic acid: A conjugated form of lithocholic acid with taurine.
Lithocholic acid 3-sulfate is unique due to its specific sulfation at the 3-position, which imparts distinct biochemical properties and interactions .
Propriétés
Formule moléculaire |
C24H40Na2O6S |
|---|---|
Poids moléculaire |
502.6 g/mol |
InChI |
InChI=1S/C24H40O6S.2Na/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;/t15-,16-,17-,18+,19-,20+,21+,23+,24-;;/m1../s1 |
Clé InChI |
RFGDPVSAAUAWSO-WLYWKNFRSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na].[Na] |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine](/img/structure/B10788279.png)
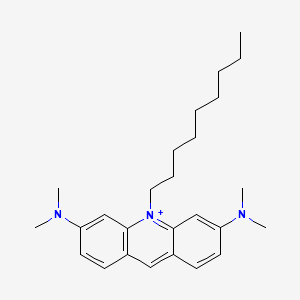
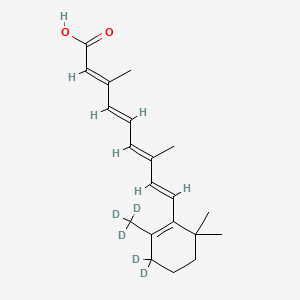
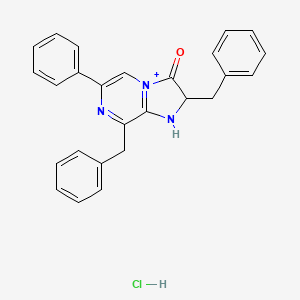
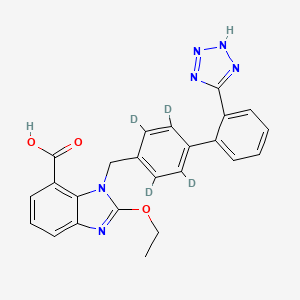
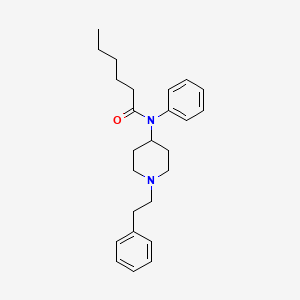
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788339.png)
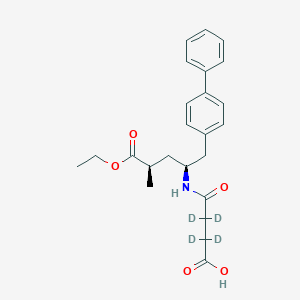
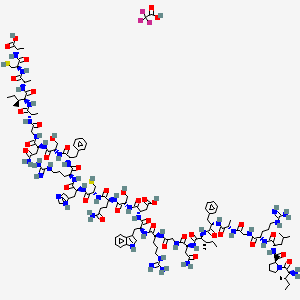
![N-[(2R)-1-[[(2R)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788360.png)
![[(1S,2S,4R,5R)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B10788364.png)
